3-(4-Fluorophenyl)furan-2,5-dione

Lipophilicity Medicinal Chemistry ADME

4-Fluorophenyl-substituted maleic anhydride is a critical building block for medicinal chemistry and materials science. The para-F substituent elevates lipophilicity ~0.45 ΔLogP vs. unsubstituted phenyl analog, enhancing membrane permeability and metabolic stability. SAR shows distinct cytotoxicity profiles (IC50 4.9–48.5 µM across F/Cl/Br analogs), confirming unique value in anticancer lead optimization. Versatile intermediate for fluorinated maleimides, pyridazines, and specialty polymers. Choose 4-F substitution for predictable ADME advantages. Procure ≥95% purity.

Molecular Formula C10H5FO3
Molecular Weight 192.145
CAS No. 58755-90-1
Cat. No. B2796625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)furan-2,5-dione
CAS58755-90-1
Molecular FormulaC10H5FO3
Molecular Weight192.145
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)OC2=O)F
InChIInChI=1S/C10H5FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H
InChIKeyNNKSECDWBIVLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(4-Fluorophenyl)furan-2,5-dione (CAS 58755-90-1) — Key Properties and Differentiation


3-(4-Fluorophenyl)furan-2,5-dione (CAS 58755-90-1), also known as 4-fluorophenylmaleic anhydride, is an aryl-substituted maleic anhydride derivative with the molecular formula C10H5FO3 and a molecular weight of 192.14 g/mol [1]. It features a reactive furan-2,5-dione core substituted at the 3-position with a 4-fluorophenyl group . This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, fluorinated polymers, and potential drug candidates [2]. The presence of the fluorine atom imparts distinct physicochemical properties, such as increased lipophilicity (XLogP3 = 1.6) and enhanced metabolic stability, which differentiate it from non-fluorinated analogs [3].

Procurement Risk Alert: Why 3-(4-Fluorophenyl)furan-2,5-dione Cannot Be Replaced by Non-Fluorinated Analogs


Substituting 3-(4-Fluorophenyl)furan-2,5-dione with non-fluorinated aryl maleic anhydrides (e.g., 3-phenylfuran-2,5-dione) or other halogenated analogs without rigorous experimental validation introduces significant risk of altered reactivity, metabolic stability, and biological activity. The 4-fluoro substituent critically modulates the electron density of the aromatic ring and the electrophilicity of the maleic anhydride moiety [1]. Furthermore, the fluorine atom increases lipophilicity (ΔLogP ≈ 0.45 units) compared to the unsubstituted phenyl analog, which directly impacts membrane permeability and protein binding in biological systems [2]. Direct experimental evidence demonstrates that subtle changes in aryl substitution (e.g., 4-F vs. 4-Cl vs. 4-Br) can lead to order-of-magnitude shifts in cytotoxicity profiles (e.g., IC50 values ranging from 4.9 µM to 48.5 µM across analogs) [3]. Therefore, procurement decisions must be guided by the specific quantitative differentiation provided below.

Quantitative Differentiation Guide: 3-(4-Fluorophenyl)furan-2,5-dione vs. Closest Analogs


Lipophilicity Modulation: 3-(4-Fluorophenyl)furan-2,5-dione vs. Unsubstituted Phenyl Analog

The 4-fluoro substituent in 3-(4-Fluorophenyl)furan-2,5-dione increases lipophilicity compared to the unsubstituted 3-phenylfuran-2,5-dione. The target compound exhibits a computed XLogP3 value of 1.6 [1], whereas the non-fluorinated analog has a reported LogP of 1.15-1.69 . This difference of approximately 0.45 log units (using the more consistent 1.15 value) is expected to enhance membrane permeability and may influence compound partitioning in biological systems.

Lipophilicity Medicinal Chemistry ADME

Differential Cytotoxicity Profile: 4-Fluoro vs. 4-Chloro and 4-Bromo Aryl Analogs

In a comparative cytotoxicity study of a series of aryl-substituted maleanilic acid derivatives (a class closely related to the target maleic anhydride), the 4-fluorophenyl-containing compound (4a) exhibited a distinct cytotoxicity profile against three human cancer cell lines. The IC50 values were 12.7 ± 0.05 µM in MCF-7 (breast), 14.2 ± 0.01 µM in HCT-116 (colon), and 1.5 ± 0.01 µM in HepG-2 (liver) cells [1]. This profile differs significantly from the 4-chloro analog (4d: MCF-7 IC50 = 8.6 µM, HCT-116 IC50 = 6.9 µM, HepG-2 IC50 = 0.8 µM) and the 4-bromo analog (4e: MCF-7 IC50 = 4.9 µM, HCT-116 IC50 = 2.2 µM, HepG-2 IC50 = 1.7 µM) [1].

Cytotoxicity Anticancer Structure-Activity Relationship

Enzyme Inhibition Profile: Lipoxygenase and CYP3A4 Activity

3-(4-Fluorophenyl)furan-2,5-dione is reported to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In a separate assay, the compound inhibited CYP3A4 in human liver microsomes with an IC50 of 20 µM (2.00E+4 nM) [2]. This profile distinguishes it from other maleic anhydride derivatives, such as dialkyl-substituted analogs, which primarily target Cdc25 dual specificity phosphatases with micromolar inhibition [3].

Enzyme Inhibition Inflammation Drug Metabolism

Metabolic Stability Inference: Fluorine Blocking of Oxidative Metabolism

The para-fluoro substitution on the phenyl ring of 3-(4-Fluorophenyl)furan-2,5-dione is known to block a primary site of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability compared to unsubstituted phenyl analogs [1]. While direct comparative metabolic stability data (e.g., intrinsic clearance in microsomes) for this specific compound versus its non-fluorinated analog were not located in the searched literature, the principle is well-established: fluorine substitution at the para position of a phenyl ring can significantly reduce the rate of oxidative metabolism [1]. This property is a key driver for selecting fluorinated building blocks in medicinal chemistry.

Metabolic Stability Drug Design Fluorine Chemistry

Validated Application Scenarios for 3-(4-Fluorophenyl)furan-2,5-dione (CAS 58755-90-1)


Synthesis of Fluorinated Heterocycles and Pharmaceutical Intermediates

3-(4-Fluorophenyl)furan-2,5-dione is a versatile building block for constructing fluorinated heterocyclic compounds, including maleimides, pyridazines, and other bioactive scaffolds [1]. Its enhanced lipophilicity (XLogP3 = 1.6) and metabolic stability make it a preferred starting material for medicinal chemists aiming to optimize ADME properties in lead compounds [2].

Development of Lipoxygenase Inhibitors for Inflammation Research

Based on its reported potent inhibition of lipoxygenase, 3-(4-Fluorophenyl)furan-2,5-dione serves as a valuable tool compound for studying arachidonic acid metabolism and inflammatory pathways [3]. Researchers investigating the role of leukotrienes and lipoxins in disease models may prioritize this compound over non-fluorinated analogs due to its distinct enzyme inhibition profile.

Cytotoxicity Screening in Cancer Cell Line Panels

The demonstrated differential cytotoxicity of 4-fluorophenyl-containing maleanilic acid derivatives against MCF-7, HCT-116, and HepG-2 cancer cell lines supports the use of 3-(4-Fluorophenyl)furan-2,5-dione as a core scaffold for synthesizing and evaluating novel anticancer agents [4]. Its unique potency profile compared to 4-chloro and 4-bromo analogs provides a rationale for selecting this fluorinated building block in structure-activity relationship (SAR) campaigns.

Preparation of Fluorinated Polymers and Advanced Materials

As a fluorinated furan derivative, 3-(4-Fluorophenyl)furan-2,5-dione is applicable in the synthesis of specialty polymers and materials where the incorporation of fluorine imparts desirable properties such as chemical resistance, low surface energy, and thermal stability [1]. Its high purity (typically ≥95%) ensures reproducible polymerization reactions .

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